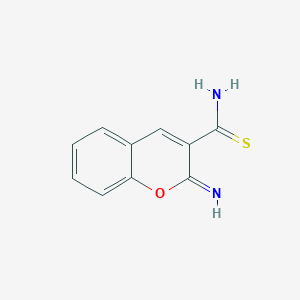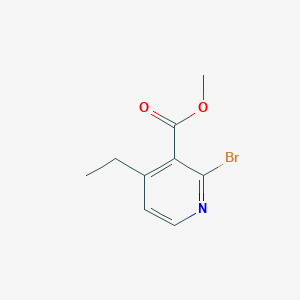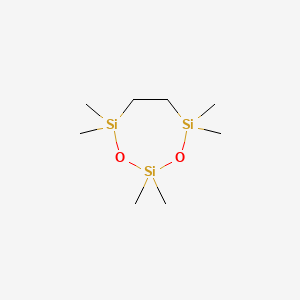![molecular formula C20H25O5PS2 B11713095 Ethyl (diethoxyphosphoryl)[bis(phenylsulfanyl)]acetate](/img/structure/B11713095.png)
Ethyl (diethoxyphosphoryl)[bis(phenylsulfanyl)]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 2-(DIETHOXYPHOSPHORYL)-2,2-BIS(PHENYLSULFANYL)ACETATE is an organophosphorus compound known for its versatile applications in organic synthesis. It is commonly used as a reagent in various chemical reactions, particularly in the Horner-Wadsworth-Emmons reaction, which is a modification of the Wittig reaction. This compound is characterized by its ability to form carbon-carbon double bonds with high regioselectivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(DIETHOXYPHOSPHORYL)-2,2-BIS(PHENYLSULFANYL)ACETATE typically involves the Arbuzov reaction, where a phosphite reacts with an alkyl halide to form a phosphonate. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures, around 170°C.
Solvent: Common solvents used include toluene and methanol.
Reagents: Triethyl phosphite and ethyl bromoacetate are commonly used starting materials.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous flow processes to ensure high yield and purity. The reaction mixture is passed through heated coils, and the product is collected and purified using techniques such as distillation and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 2-(DIETHOXYPHOSPHORYL)-2,2-BIS(PHENYLSULFANYL)ACETATE undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can yield phosphine oxides.
Substitution: It participates in nucleophilic substitution reactions to form different phosphonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various phosphonate esters, phosphonic acids, and phosphine oxides, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
ETHYL 2-(DIETHOXYPHOSPHORYL)-2,2-BIS(PHENYLSULFANYL)ACETATE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of alkenes via the Horner-Wadsworth-Emmons reaction.
Biology: It is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound is used in the development of drugs and therapeutic agents.
Industry: It serves as an intermediate in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism by which ETHYL 2-(DIETHOXYPHOSPHORYL)-2,2-BIS(PHENYLSULFANYL)ACETATE exerts its effects involves the formation of a phosphonate anion. This anion is generated by the deprotonation of the compound using a base such as sodium methoxide. The phosphonate anion then reacts with carbonyl compounds to form alkenes with high regioselectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Triethyl phosphonoacetate
- Diethyl ethoxycarbonylmethylphosphonate
- Diethyl phosphonoacetic acid ethyl ester
Uniqueness
ETHYL 2-(DIETHOXYPHOSPHORYL)-2,2-BIS(PHENYLSULFANYL)ACETATE is unique due to its dual functionality, allowing it to participate in both nucleophilic and electrophilic reactions. This versatility makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon double bonds .
Eigenschaften
Molekularformel |
C20H25O5PS2 |
|---|---|
Molekulargewicht |
440.5 g/mol |
IUPAC-Name |
ethyl 2-diethoxyphosphoryl-2,2-bis(phenylsulfanyl)acetate |
InChI |
InChI=1S/C20H25O5PS2/c1-4-23-19(21)20(26(22,24-5-2)25-6-3,27-17-13-9-7-10-14-17)28-18-15-11-8-12-16-18/h7-16H,4-6H2,1-3H3 |
InChI-Schlüssel |
DSMMVWVCJQYBHS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(P(=O)(OCC)OCC)(SC1=CC=CC=C1)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-[(E)-phenylmethylidene]furan-2-carbohydrazide](/img/structure/B11713028.png)
![2-(4-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11713035.png)

![2-methyl-N-(2,2,2-trichloro-1-{[(5-chloropyridin-2-yl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11713047.png)




![2-[(2E)-2-benzylidenehydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11713070.png)
![N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-bromophenyl)acetamide](/img/structure/B11713075.png)

![2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11713099.png)
